molecular formula C14H18ClN3O3S B2821984 N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795302-45-2

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2821984
CAS No.: 1795302-45-2
M. Wt: 343.83
InChI Key: RJMARNMWDQYBOF-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide represents a structurally advanced pyrazole-sulfonamide hybrid of significant interest in preclinical pharmacological research, particularly in the field of kinase inhibition and anticancer investigation. Pyrazole-sulfonamide derivatives have demonstrated substantial potential as kinase inhibitors in recent studies, with specific activity against cyclin-dependent kinases (CDKs) that play crucial roles in cell cycle regulation . Compounds featuring this core structural motif have shown promising antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) models . The molecular architecture of this compound incorporates key pharmacophoric elements recognized in therapeutic agents targeting inflammatory pathways and proliferative disorders . The sulfonamide moiety present in this compound class facilitates critical hydrogen bonding interactions with enzymatic active sites, particularly with conserved residues like Leu83 in CDK2, while the chlorophenyl extension provides hydrophobic stabilization within the ATP-binding pocket . Researchers are investigating this structural class not only for oncology applications but also for potential veterinary anti-inflammatory therapies, building upon the established biological diversity of pyrazole-sulfonamide hybrids . The compound enables sophisticated structure-activity relationship studies aimed at optimizing selectivity profiles across kinase families and improving pharmacological properties. This research compound is strictly intended for laboratory investigation of signaling pathways, enzymatic inhibition assays, and cellular mechanism studies, providing a valuable chemical tool for advancing pharmaceutical development programs.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-14(21-3,11-5-4-6-12(15)7-11)10-17-22(19,20)13-8-16-18(2)9-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMARNMWDQYBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s closest analog, N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (), shares a chlorophenyl group and pyrazole-sulfonamide backbone but differs in substitution patterns. Key distinctions include:

  • Pyrazole Substitution : The analog features 3,4,5-trimethylpyrazole, enhancing steric bulk and lipophilicity, whereas the target compound has a single methyl group at the 1-position.
  • Linker Group : The target compound uses a methoxypropyl linker, which may improve metabolic stability compared to the carbamoyl linker in the analog .
  • Melting Point : The analog has a melting point of 178–182°C, suggesting higher crystallinity due to intermolecular hydrogen bonding from the carbamoyl group. The methoxypropyl group in the target compound likely reduces melting point via steric disruption.
Property Target Compound Analog ()
Pyrazole Substitution 1-Methyl 3,4,5-Trimethyl
Linker Methoxypropyl Carbamoyl
Melting Point Not reported 178–182°C
Bioactivity Hypothesized kinase inhibition Anticancer (implicit)

Structural Geometry and Bonding

The bond angles and torsion angles in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () suggest that substituents like trifluoromethyl and chlorophenyl influence planarity and conjugation. The target compound’s sulfonamide group likely adopts a tetrahedral geometry, enhancing hydrogen-bonding capacity compared to the sulfanyl group in this analog .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how are intermediates validated?

  • Methodology : Synthesis typically involves sequential functionalization of the pyrazole core. For example:

Pyrazole ring formation : Cyclocondensation of β-ketoesters with hydrazines under acidic conditions .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
02:06

Sulfonamide coupling : Reacting the pyrazole intermediate with a sulfonyl chloride derivative (e.g., chlorosulfonamide) in anhydrous DCM with a base like triethylamine .

Substituent introduction : The 3-chlorophenyl and methoxypropyl groups are added via nucleophilic substitution or Mitsunobu reactions, monitored by TLC and purified via column chromatography .

  • Validation : Intermediate structures are confirmed using 1^1H/13^13C NMR (e.g., sulfonamide NH protons at δ 8.2–8.5 ppm) and HRMS (e.g., [M+H]+^+ at m/z 398.09) .

Q. How is the compound characterized structurally, and what spectral signatures distinguish its functional groups?

  • Key techniques :

  • NMR : The sulfonamide group shows distinct 1^1H signals (NH at δ 8.3–8.5 ppm) and 13^13C signals (SO2_2 at δ 110–115 ppm). The pyrazole ring protons appear as singlets (δ 7.8–8.1 ppm) .
  • IR : Strong absorption bands at 1340 cm1^{-1} (S=O asymmetric stretch) and 1160 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide presence .
  • X-ray crystallography : Resolves methoxypropyl stereochemistry (e.g., R/S configuration) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Assay standardization : Compare IC50_{50} values across orthogonal assays (e.g., kinase inhibition vs. cellular proliferation) to isolate target-specific effects .
  • Structural validation : Ensure batch purity via HPLC (≥98%) and confirm stereochemistry (e.g., methoxypropyl orientation) using NOESY NMR .
  • Literature reconciliation : Cross-reference with structurally analogous compounds (e.g., trifluoromethylphenyl sulfonamides in ’s table), noting substituent-dependent activity shifts (e.g., 3-Cl vs. 4-F groups altering log P by 0.5 units) .

Q. What computational strategies predict the compound’s binding modes with biological targets?

  • Methods :

  • Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on sulfonamide H-bonding to Lys721 and pyrazole π-stacking with Phe723 .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns runs in GROMACS) to assess binding free energy (ΔG ≤ -8 kcal/mol indicates high affinity) .
  • SAR analysis : Compare with ’s analogs (e.g., N-(2-hydroxyethyl)-4-methylbenzenesulfonamide) to quantify substituent effects on potency (e.g., 3-Cl enhances target selectivity by 3-fold vs. H-substituted analogs) .

Q. How do reaction conditions influence byproduct formation during synthesis?

  • Critical factors :

  • Temperature : Elevated temps (>80°C) during sulfonamide coupling increase bis-sulfonylated byproducts (e.g., dimer at m/z 795.22 via HRMS) .
  • Solvent polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms for methoxypropyl addition, reducing elimination byproducts (e.g., alkene formation at δ 5.8 ppm in 1^1H NMR) .
  • Catalyst optimization : Pd/C (5% wt) in hydrogenation steps minimizes dechlorination side reactions (<2% via GC-MS) .

Methodological Recommendations

  • Data contradiction : Replicate assays in triplicate with positive/negative controls (e.g., staurosporine for kinase inhibition) .
  • Structural ambiguity : Use SCXRD (single-crystal X-ray diffraction) to resolve stereochemical disputes (e.g., methoxypropyl configuration) .
  • Bioactivity optimization : Employ fragment-based drug design (FBDD) to modify the pyrazole’s 4-position with electron-withdrawing groups (e.g., -CF3_3), improving target binding entropy .

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